3-isobornylcyclohexyl acrylate
Overview
Description
3-isobornylcyclohexyl acrylate is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound is identified by its CAS number 903876-45-9 .
Mechanism of Action
Target of Action
It is known that this compound is an acrylate-based monomer used in the production of various polymers, coatings, and adhesives .
Mode of Action
The mode of action of 3-isobornylcyclohexyl acrylate involves its interaction with other compounds during the formation of polymers, coatings, and adhesives . It is known for its excellent adhesion properties, good chemical resistance, and low shrinkage, making it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .
Biochemical Pathways
It is known that acrylic polymers, which include this compound, can be degraded by certain microorganisms and enzymes . More research is needed to fully understand the biochemical pathways involved in this process.
Pharmacokinetics
It is known that this compound is insoluble in water but soluble in organic solvents such as alcohols and ketones . This suggests that its bioavailability could be influenced by the presence of these solvents.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a monomer in the formation of polymers, coatings, and adhesives . Its excellent adhesion properties, good chemical resistance, and low shrinkage contribute to the quality and durability of the products in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that this compound should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . Additionally, it should be handled in a well-ventilated environment and direct contact should be avoided .
Biochemical Analysis
Biochemical Properties
It is known that the compound polymerizes when exposed to sources of free radicals . The bicyclic structure of 3-Isobornylcyclohexyl acrylate gives rise to polymers of increased Tg, while its monofunctionality minimizes crosslinking to provide coatings and inks with good hardness and resiliency combined with flexibility and impact resistance .
Molecular Mechanism
It is known that the compound polymerizes when exposed to sources of free radicals
Preparation Methods
The synthesis of 3-isobornylcyclohexyl acrylate typically involves the reaction of 2-propenoic acid with a bicyclic alcohol derivative under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate esterification. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-isobornylcyclohexyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound finds applications in multiple scientific research fields:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 3-isobornylcyclohexyl acrylate include:
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl ester: Known for its use in polymer chemistry.
2-Propenoic acid, 3-phenyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: Utilized in the synthesis of specialty polymers.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Properties
IUPAC Name |
[3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-5-18(20)21-15-8-6-7-13(9-15)17-11-14-10-16(17)12(2)19(14,3)4/h5,12-17H,1,6-11H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBRNGRSVNBVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3CCCC(C3)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889242 | |
Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903876-45-9 | |
Record name | 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903876-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)cyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903876459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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